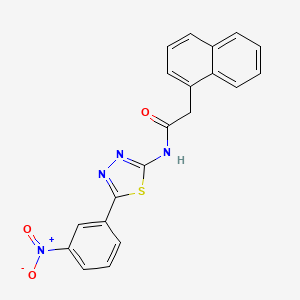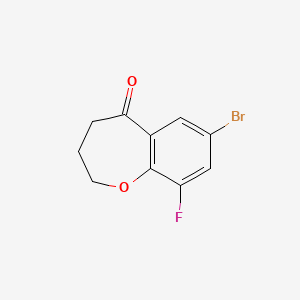
7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one” is a novel compound that has been synthesized and studied for its potential applications . It is part of the benzoxepin family of compounds, which have attracted interest due to their synthetic and biological applications .
Synthesis Analysis
The synthesis of this compound involves a regioselective one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . The structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of the compound is confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectra . The exact structure and conformation of the compound can be further studied using advanced techniques like X-ray crystallography.Chemical Reactions Analysis
The compound is involved in a one-pot reaction with various aromatic aldehydes . The exact mechanism of this reaction and the factors influencing its rate and selectivity can be further investigated.Mechanism of Action
The mechanism of action of 7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. This results in a decrease in the production of certain metabolites, which can lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the target enzyme being inhibited. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect acid-base balance in the body. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can affect neurotransmission. Inhibition of monoamine oxidase can lead to an increase in the levels of monoamine neurotransmitters, which can affect mood and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using 7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one in lab experiments include its potent inhibitory activity against various enzymes and its unique chemical structure, which makes it a promising candidate for the development of novel drugs. However, limitations include the lack of understanding of its mechanism of action and the potential for off-target effects.
Future Directions
For research on 7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one include the development of more potent and selective inhibitors of target enzymes, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the development of novel synthetic methods for the preparation of this compound and its analogs may also be explored.
Synthesis Methods
The synthesis of 7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one involves the reaction of 2-aminophenol with 4-bromo-2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the final product. This synthesis method has been optimized to provide high yields and purity of the compound.
Scientific Research Applications
7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have potent inhibitory activity against various enzymes, including but not limited to, carbonic anhydrase, acetylcholinesterase, and monoamine oxidase. It has also been shown to have potential antitumor and antiviral activities.
properties
IUPAC Name |
7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-6-4-7-9(13)2-1-3-14-10(7)8(12)5-6/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBDMMSPQWNADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C(=CC(=C2)Br)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide](/img/structure/B2792637.png)
![5-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2792638.png)
![1-[2-(Trifluoromethyl)phenyl]propylhydrazine](/img/structure/B2792640.png)
![1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2792641.png)
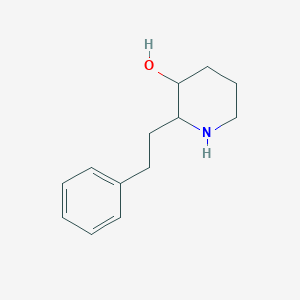
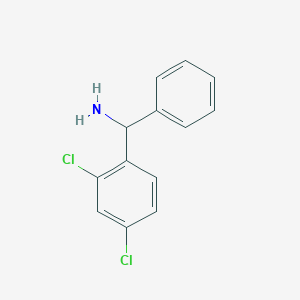


![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid](/img/structure/B2792649.png)
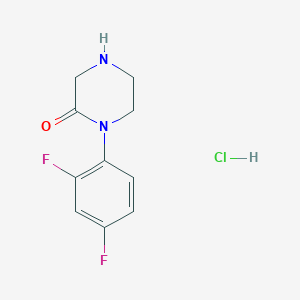
![diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2792653.png)
